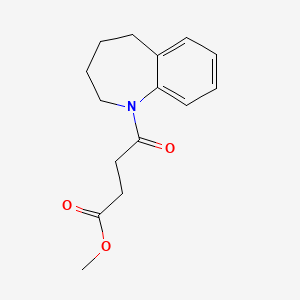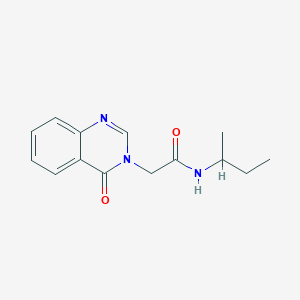![molecular formula C16H20N4O2 B4441330 N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide](/img/structure/B4441330.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) pathways. CPI-613 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide targets the TCA cycle and OXPHOS pathways in cancer cells, which are essential for energy production and biosynthesis. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide binds to the lipoate-binding domains of pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), two key enzymes in the TCA cycle, and inhibits their activity. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide also inhibits the activity of complex I and II of the mitochondrial electron transport chain (ETC), which impairs OXPHOS and leads to the generation of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide also inhibits the expression of the oncogenic transcription factor c-Myc and the anti-apoptotic protein survivin. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide modulates the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has several advantages for lab experiments, including its specificity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to overcome drug resistance. However, N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has some limitations, including its poor solubility in aqueous solutions, its instability in biological fluids, and its potential toxicity to normal cells.
Direcciones Futuras
For N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide research include the development of novel formulations and delivery systems to improve its solubility and stability, the identification of biomarkers for patient selection and monitoring, the investigation of its potential in combination with immunotherapy and targeted therapy, and the elucidation of its mechanism of action in different types of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has the potential to become a promising anticancer agent and improve the prognosis of cancer patients.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has been shown to inhibit the growth of various types of cancer cells, including pancreatic, lung, ovarian, breast, and prostate cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells and animal models. Clinical trials have demonstrated the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide in combination with standard chemotherapy in patients with advanced pancreatic cancer and acute myeloid leukemia.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-15(21)19-14-7-4-3-6-13(14)16(22)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRMMMMJSNGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)
![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)



![3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441322.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4441328.png)
![1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4441338.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide](/img/structure/B4441341.png)
![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4441350.png)